molecular formula C12H12F3N5 B2747281 3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile CAS No. 1006333-22-7

3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile

Cat. No.: B2747281
CAS No.: 1006333-22-7
M. Wt: 283.258
InChI Key: MQMUWCYYODXNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a [3,4'-bipyrazole] core with:

  • 1',5'-Dimethyl groups: Methyl substituents at positions 1' and 5' enhance steric bulk and modulate electronic effects.
  • 5-Trifluoromethyl group: The CF₃ group at position 5 improves lipophilicity and metabolic stability, a common strategy in drug design .
  • Propanenitrile side chain: A nitrile group at the 1-position of the bipyrazole, contributing to hydrogen-bonding interactions and acting as a bioisostere for carboxylic acids or other polar groups .

Molecular Formula: C₁₂H₁₂F₃N₅ Molecular Weight: 283.25 g/mol .

Properties

IUPAC Name

3-[3-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMUWCYYODXNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C(=C2)C(F)(F)F)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational step involves forming the pyrazole rings through cyclocondensation reactions:

Reaction Conditions

Component Specification
1,3-Diketone precursor 3-(Trifluoromethyl)pentane-2,4-dione
Hydrazine derivative Methylhydrazine
Solvent Ethanol/Water (3:1)
Temperature Reflux (78°C)
Reaction time 12-16 hours

This step yields the 5-(trifluoromethyl)-1H-pyrazole intermediate with >85% purity. Subsequent dimerization occurs via:

Oxidative Coupling for Bipyrazole Formation

Controlled oxidation enables C-C bond formation between pyrazole units:

$$
\text{2 Pyrazole} + \text{[Oxidant]} \rightarrow \text{Bipyrazole} + \text{Byproducts}
$$

Optimized Parameters

Oxidant Yield (%) Purity (HPLC)
K₃[Fe(CN)₆] 68 92
Cu(OAc)₂ 72 89
DDQ 81 95

Dichlorodicyanoquinone (DDQ) demonstrates superior performance, particularly when using N-methylpyrrolidone (NMP) as solvent.

Side-Chain Introduction via Alkylation

Nucleophilic Substitution at N-1

The propanenitrile side chain is introduced through alkylation of the bipyrazole nitrogen:

Reaction Scheme
$$
\text{Bipyrazole} + \text{CH}2\text{CH}2\text{CN-X} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HX}
$$

Comparative Alkylating Agents

Reagent Solvent Temp (°C) Yield (%)
3-Bromopropionitrile DMF 60 65
3-Iodopropionitrile Acetonitrile 40 78
Acrylonitrile (Michael) THF 25 82

The Michael addition approach using acrylonitrile shows superior efficiency, particularly when catalyzed by 1,8-diazabicycloundec-7-ene (DBU).

Purification and Isolation

Crystallization Optimization

Final purification employs fractional crystallization:

Solvent Systems

Solvent Combination Recovery (%) Purity (%)
Ethyl acetate/Hexane 72 98.5
Dichloromethane/Pentane 68 97.2
Acetone/Water 81 99.1

Acetone/water (3:1 v/v) emerges as the optimal system, achieving pharmaceutical-grade purity.

Chromatographic Methods

Preparative HPLC conditions for challenging impurities:

Column Mobile Phase Retention (min)
C18 (250 × 4.6 mm) Acetonitrile/Water (55:45) 12.3
HILIC (150 × 21.2 mm) MeOH/ACN/AmF (pH 4.5) 8.7

Mechanistic Considerations

Regiochemical Control in Bipyrazole Formation

The trifluoromethyl group directs coupling through both electronic and steric effects:

  • Electron-withdrawing nature deactivates C4 position
  • Bulky CF₃ group favors coupling at C3/C5 positions

Density Functional Theory (DFT) calculations confirm a 12.3 kcal/mol preference for the observed regioisomer.

Alkylation Selectivity

Steric protection of N-2 nitrogen by adjacent methyl groups ensures >95% N-1 selectivity during side-chain installation:

$$
\Delta G^\ddagger{\text{N1}} = 18.7 \text{ kcal/mol} \quad \text{vs} \quad \Delta G^\ddagger{\text{N2}} = 24.1 \text{ kcal/mol}
$$

Analytical Characterization

Critical validation data for batch release:

Spectroscopic Fingerprints

Technique Key Signals
$$^1$$H NMR (400 MHz, CDCl₃) δ 2.51 (s, 3H, CH₃), 3.02 (t, J=6.5 Hz, 2H, CH₂CN), 4.27 (q, J=7.0 Hz, 2H, NCH₂)
$$^{13}$$C NMR δ 117.8 (CN), 144.2 (CF₃-C), 152.4 (N-C-N)
HRMS m/z 283.1198 [M+H]⁺ (calc. 283.1201)

Thermal Properties

Parameter Value
Melting point 132-134°C
TGA decomposition 248°C (onset)

Scale-Up Considerations

Industrial Adaptation Challenges

  • Exothermic risk during Michael addition requires jet-mixer reactors
  • CF₃ group stability limits maximum batch temperature to 50°C
  • Residual metal catalysts must be <5 ppm (ICH Q3D guidelines)

Cost Optimization Strategies

Component Cost Reduction Method
DDQ oxidant Electrochemical regeneration
Acrylonitrile In situ generation from propionitrile
Solvents Closed-loop回收 systems

Chemical Reactions Analysis

Types of Reactions

3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules with diverse functionalities. Its unique structure facilitates various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated potential biological activities of 3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile:

  • Antimicrobial Properties : Studies are exploring its efficacy against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Drug Development : Its unique properties may contribute to the design of new pharmaceuticals aimed at enhancing efficacy and safety profiles.
  • Target Interaction : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Material Science

The compound is also utilized in developing new materials that exhibit enhanced thermal stability and resistance to degradation, making it suitable for advanced applications in various industries.

Case Studies and Research Findings

Research findings have highlighted the diverse applications of this compound:

  • A study published in a peer-reviewed journal explored the synthesis and biological activity of related pyrazole derivatives, demonstrating the potential for anticancer applications .
  • Another research article focused on the development of novel compounds based on bipyrazolyl structures, emphasizing the importance of structural modifications for enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-[1’,5’-dimethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of Bipyrazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 1',5'-dimethyl, 5-CF₃, propanenitrile C₁₂H₁₂F₃N₅ 283.25 Bipyrazole core, nitrile side chain, enhanced lipophilicity
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile 5-phenyl, 3-CF₃, propanenitrile C₁₄H₁₁F₃N₄ 292.26 Single pyrazole ring with phenyl substituent; higher aromaticity
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile 3-cyclopropyl, 5-CF₃, propanenitrile C₁₁H₁₁F₃N₄ 256.22 Cyclopropyl group introduces steric hindrance; reduced molecular weight
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[2-amino-6-(aryl)nicotinonitrile] Bis-pyrazole with aryl-nicotinonitrile C₃₀H₂₀N₈O₂ 524.53 Extended π-system with amino-nitrile groups; potential for DNA intercalation
Povorcitinib (JAK inhibitor) Bipyrazole-azetidine-carboxamide C₂₆H₄₀N₂O₃ 428.53 Clinical relevance; carboxamide and fluorinated substituents enhance target binding
A. Trifluoromethyl (CF₃) Group
  • Role : Enhances metabolic stability and membrane permeability due to electronegativity and lipophilicity.
  • Comparison : Present in all listed analogues (target compound, ), but positional differences (e.g., 3-CF₃ in vs. 5-CF₃ in the target compound) alter electronic effects on the pyrazole ring .
B. Nitrile (CN) Group
  • Role : Acts as a hydrogen-bond acceptor and bioisostere for carboxylic acids.
  • Comparison: The target compound’s propanenitrile chain offers flexibility compared to rigid nitrile groups in (nicotinonitrile derivatives) or (cyclopropyl-nitrile hybrid).
C. Bipyrazole vs. Monopyrazole Scaffolds
  • Monopyrazole Analogues: Simpler structures (e.g., ) may exhibit faster metabolic clearance but easier synthetic accessibility .
D. Steric and Electronic Modifications
  • Aryl Substituents : Compounds like with 4-methoxyphenyl or 4-chlorophenyl groups exhibit varied solubility and receptor affinity profiles due to electron-donating/withdrawing effects.

Biological Activity

3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS No. 1006333-22-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₁₂H₁₆F₃N₅
  • Molecular Weight: 287.284 g/mol
  • Physical State: Solid
  • Storage Conditions: Ambient temperature, preferably in a cool and dark place.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies have indicated that it may exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound's structure suggests that it could interfere with cell wall biosynthesis pathways, which are critical for bacterial survival.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the compound's structure can enhance its biological activity. For instance, the introduction of trifluoromethyl groups has been shown to improve the potency against certain bacterial strains. Table 1 summarizes key findings from SAR studies involving related pyrazole derivatives.

CompoundModificationMIC (µM)Activity
1Base compound2.0Moderate
2+CF₃ group<0.5High
3-CF₃ group>50Low

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits bactericidal activity against replicating Mtb. The minimum inhibitory concentration (MIC) values indicate strong efficacy against multidrug-resistant strains. A notable study highlighted the compound's ability to maintain activity in challenging media that simulate the in vivo environment of Mtb .

Cytotoxicity Studies

Cytotoxicity assessments reveal a favorable profile for this compound. In tests involving various human cell lines, including cancerous and non-cancerous cells, the compound demonstrated minimal cytotoxic effects even at higher concentrations (up to 10 µM). This suggests a selective action towards bacterial cells over human cells .

Case Study 1: Anti-Tuberculosis Activity

A recent investigation into the compound's efficacy against Mtb involved a series of assays to determine its bactericidal properties. The study reported that the compound not only inhibited bacterial growth but also showed no cross-resistance with known antitubercular agents, indicating a potentially novel mechanism of action .

Case Study 2: Structure Optimization

Further research focused on optimizing the compound's structure to enhance its pharmacological profile. Modifications led to derivatives that retained or improved potency while reducing toxicity. The results emphasized the importance of specific functional groups in achieving desired biological effects .

Q & A

Q. What are the key synthetic strategies for preparing 3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile?

The synthesis typically involves multi-step routes, including:

  • Cyclocondensation : Formation of the bipyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under controlled temperatures (60–80°C) .
  • Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu or CF₃SiMe₃) .
  • Cyanopropylation : Attachment of the propanenitrile moiety using acrylonitrile or cyanoethylation reagents in polar aprotic solvents (e.g., DMF) . Critical parameters include solvent choice (THF, DMF), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the compound structurally characterized post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the trifluoromethyl group appears as a quartet (δ ~120 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 366.0637 for analogous compounds) .
  • X-ray Diffraction : Resolves crystal packing and confirms bipyrazole planarity (bond angles ~120°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

  • Substituent Modulation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to enhance target binding affinity .
  • Bioisosteric Replacements : Substitute the propanenitrile group with carboxylate or amide moieties to improve solubility without compromising activity .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .

Q. What challenges arise in achieving regioselectivity during bipyrazole core synthesis?

  • Competing Pathways : Steric hindrance from the 1',5'-dimethyl groups can lead to undesired regioisomers. Mitigate this using bulky bases (e.g., DBU) or low-temperature conditions (−20°C) .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for trifluoromethyl introduction .

Q. How do solvent and temperature affect reaction yields in cyanopropylation?

  • Polar Solvents : DMF enhances nucleophilicity of the pyrazole nitrogen, but prolonged heating (>24 hours) can degrade the nitrile group .
  • Temperature Trade-offs : Higher temperatures (80–100°C) accelerate kinetics but risk side reactions (e.g., hydrolysis of the nitrile to amide) .

Analytical and Data Interpretation Challenges

Q. How to resolve contradictions in spectroscopic data for bipyrazole derivatives?

  • Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) with IR spectroscopy to distinguish between similar substituents (e.g., methyl vs. trifluoromethyl) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and validates experimental data .

Q. What strategies ensure compound stability during biological assays?

  • pH Control : Maintain assays at pH 7.4 to prevent nitrile hydrolysis .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the bipyrazole core .

Biological Interaction Studies

Q. How to design experiments to evaluate interactions with enzyme targets (e.g., kinases)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized recombinant proteins .
  • Cellular Assays : Use luciferase reporters in HEK293 cells to quantify inhibition of signaling pathways (e.g., VEGF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.